(E)-gamma-Bisabolene

Descripción general

Descripción

(e)-gamma-Bisabolene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Thus, this compound is considered to be an isoprenoid lipid molecule this compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm this compound is a balsam, citrus, and myrrh tasting compound that can be found in a number of food items such as german camomile, peppermint, anise, and cardamom. This makes this compound a potential biomarker for the consumption of these food products.

This compound is a gamma-bisabolene.

Mecanismo De Acción

Target of Action

This compound is a sesquiterpene, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . .

Mode of Action

The mode of action of (E)-gamma-Bisabolene is also not well-characterized. As a sesquiterpene, it may interact with cellular targets to exert its biological effects. These interactions could involve binding to proteins or other macromolecules, altering their function and leading to changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by this compound are not well-known. Given the diverse biological activities of sesquiterpenes, it is likely that multiple pathways could be affected. These could include pathways involved in inflammation, cell proliferation, and cell death . .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a lipophilic compound, it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively . More research is needed to determine its pharmacokinetic properties.

Result of Action

Given the biological activities of sesquiterpenes, it could potentially induce changes in cell proliferation, inflammation, and cell death . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . Additionally, the biological environment within the body, including the presence of other molecules and the state of the target cells, can also influence its action . .

Actividad Biológica

(E)-gamma-Bisabolene, a sesquiterpene, has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the current understanding of its biological properties, supported by recent studies and findings.

This compound is synthesized from farnesyl diphosphate through the action of the enzyme this compound synthase. This enzyme catalyzes a series of elimination and rearrangement reactions, indicating its role as a diphosphate lyase that breaks down diphosphate bonds during synthesis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Notably, it has been shown to induce apoptosis in various cancer cell lines, including human neuroblastoma and glioblastoma cells. The following table summarizes key findings related to its anticancer activity:

In a study focusing on human neuroblastoma cells, this compound was found to significantly increase early and late apoptosis markers in a dose-dependent manner. The compound elevated the expression of pro-apoptotic proteins and reduced anti-apoptotic factors, indicating its potential as a therapeutic agent against neuroblastoma .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : It activates caspases involved in both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells .

- Reactive Oxygen Species (ROS) Production : The compound increases intracellular ROS levels, which contributes to oxidative stress and mitochondrial dysfunction, further promoting apoptosis .

- p53 Pathway Activation : It enhances p53 phosphorylation and upregulates pro-apoptotic genes such as Bim and PUMA while downregulating CK2α expression, linking it to cellular stress responses .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial effects. Recent research indicates that it possesses antibacterial and larvicidal activities. For instance:

- Antibacterial Properties : Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent against infections .

- Larvicidal Effects : The compound has been shown to deter oviposition in certain insect species, indicating its utility in pest control strategies .

Case Studies

- Neuroblastoma Treatment : A detailed investigation into the effects of this compound on TE671 neuroblastoma cells revealed that treatment with 10 µM significantly increased the activation of caspases 3, 8, and 9 by more than five-fold compared to untreated controls. This study underscores the compound's potential for developing novel cancer therapies targeting neuroblastoma .

- Antimicrobial Efficacy : Another study explored the use of this compound against common bacterial pathogens. The results indicated significant inhibition zones in bacterial cultures treated with the compound, reinforcing its potential as an antimicrobial agent .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that (E)-gamma-Bisabolene exhibits notable anticancer properties. It has been shown to induce apoptosis in human neuroblastoma cells by activating caspases 3, 8, and 9, which are critical for programmed cell death. A study reported that this compound reduced cell viability in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 8.2 µM in TE671 neuroblastoma cells . The compound also modulates mitochondrial membrane potential and increases reactive oxygen species (ROS) levels, contributing to its anticancer effects .

Biofuel Production

This compound serves as a precursor for the production of biofuels and other industrially relevant chemicals. Recent studies have focused on engineering microbial platforms such as Escherichia coli and Saccharomyces cerevisiae to enhance the biosynthesis of bisabolene from farnesyl diphosphate (FPP). These engineered strains have achieved significant yields, demonstrating the feasibility of using this compound as a renewable energy source .

Waste Utilization

Innovative approaches have been developed to convert waste cooking oil into bisabolene using engineered strains of Yarrowia lipolytica. This method not only provides a sustainable route for bisabolene production but also contributes to waste management practices by utilizing food waste as a feedstock .

Plant Defense Mechanisms

This compound is emitted by various plant species as part of their defense mechanisms against herbivores and pathogens. Studies indicate that its production is influenced by genetic factors within plant cultivars, suggesting potential applications in agricultural biotechnology to enhance plant resilience .

Comparative Analysis with Related Compounds

To provide further insights into the uniqueness of this compound, a comparison with structurally similar sesquiterpenes is presented below:

| Compound Name | Structure Type | Biological Activity | Industrial Relevance |

|---|---|---|---|

| This compound | Sesquiterpene | Anticancer properties; apoptosis induction | Biofuel precursor |

| α-Bisabolene | Sesquiterpene | Antimicrobial activity | Fragrance industry |

| β-Farnesene | Sesquiterpene | Insect repellent properties | Biofuel production |

Case Study: Anticancer Research

A pivotal study highlighted the role of this compound in inducing apoptosis in neuroblastoma cells, establishing its potential as a therapeutic agent against cancer . The findings suggest that further research could lead to the development of new cancer treatments based on this compound.

Case Study: Microbial Production

Another significant study focused on optimizing microbial pathways for the production of bisabolene from renewable resources. The engineered strains produced bisabolene at titers exceeding 900 mg/L, showcasing the efficiency of biotechnological methods in producing valuable compounds from waste materials .

Propiedades

IUPAC Name |

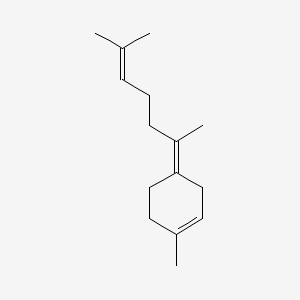

(4E)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGUIVFBMBVUEG-PFONDFGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)CCC=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC/C(=C(\C)/CCC=C(C)C)/CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037435 | |

| Record name | (4E)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

280.00 to 281.00 °C. @ 760.00 mm Hg | |

| Record name | (Z)-2,6,10-Bisabolatriene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53585-13-0, 13062-00-5 | |

| Record name | gamma-Bisabolene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053585130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4E)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-BISABOLENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8M7R52O3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-2,6,10-Bisabolatriene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.